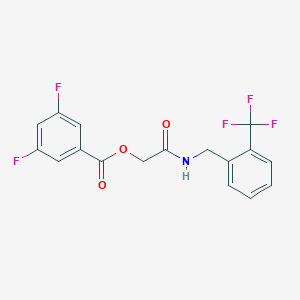
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-difluorobenzoate” is a chemical compound with the molecular formula C17H12F5NO3 . It has an average mass of 373.274 Da and a monoisotopic mass of 373.073730 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a benzyl group, which is further connected to an aminoethyl group. This structure is then linked to a 3,5-difluorobenzoate group .Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is a common feature in many FDA-approved drugs due to its ability to enhance the pharmacological properties of molecules. Compounds containing this group, such as the one , are often explored for their potential as therapeutic agents. They can be used in the synthesis of drugs with improved efficacy, stability, and bioavailability .
Cancer Therapy
Spirooxindole scaffolds, which can be derived from compounds like 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3,5-difluorobenzoate, have shown significant potential in cancer treatment. These structures are known for their ability to inhibit cancer cell growth and could be used to develop novel anticancer drugs .
Antimicrobial Agents
The trifluoromethyl group enhances the ability of compounds to interact with microbial proteins, making them effective as antimicrobial agents. This compound could be utilized in the development of new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .
Agrochemicals
In the agrochemical industry, the trifluoromethyl group is valued for its contribution to the development of herbicides and pesticides. The compound could be investigated for its potential use in creating more effective and environmentally friendly agrochemicals .
Biological Research
Due to its unique chemical structure, this compound can be used as a tool in biological research to study enzyme reactions, receptor-ligand interactions, and other biochemical pathways. It can help in understanding the role of trifluoromethyl groups in biological systems .
Material Science
The compound’s distinctive properties may be applied in material science, particularly in the development of fluorine-containing polymers, which are known for their high resistance to solvents and chemicals .
Analytical Chemistry
In analytical chemistry, such compounds can be used as standards or reagents in various chemical analyses, including chromatography and spectroscopy, due to their stability and distinct chemical signatures .
Drug Synthesis and Design
The compound’s structure is conducive to the synthesis of spirocyclic systems, which are central to many pharmaceuticals. It can be used in drug design to create molecules with specific three-dimensional shapes that are crucial for drug-target interactions .
Propriétés
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3,5-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F5NO3/c18-12-5-11(6-13(19)7-12)16(25)26-9-15(24)23-8-10-3-1-2-4-14(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOFGSIKZLZCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC(=CC(=C2)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-acetylpiperazin-1-yl)-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2764325.png)
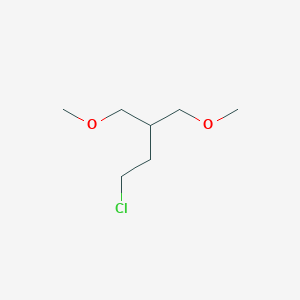
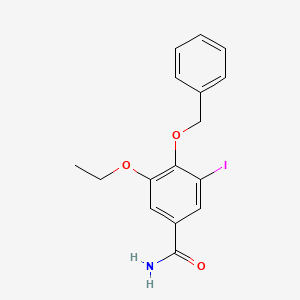
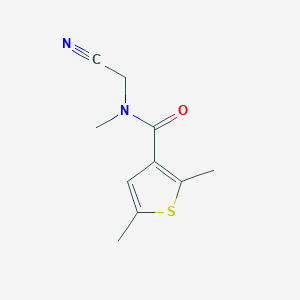
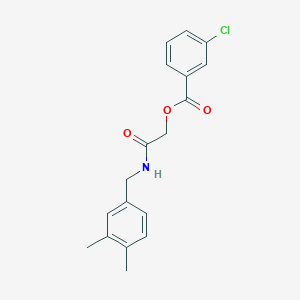
![Diethyl 2-{[3-(4-ethylphenoxy)phenyl]methylene}malonate](/img/structure/B2764333.png)
![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)
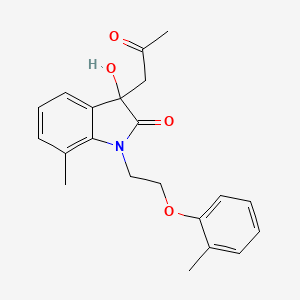
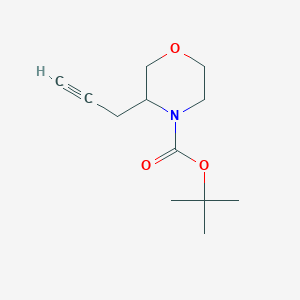
![3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2764338.png)
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)